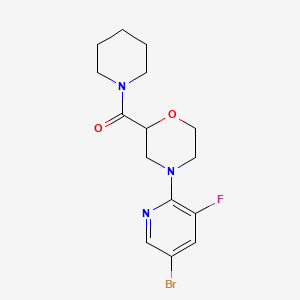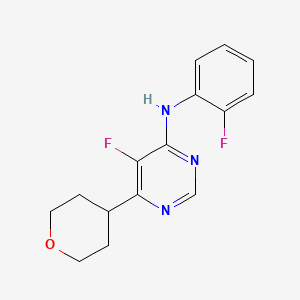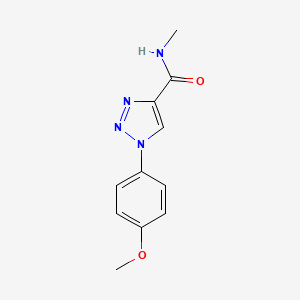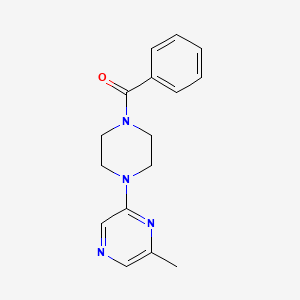
4-(5-Bromo-3-fluoropyridin-2-yl)-2-(piperidine-1-carbonyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Bromo-3-fluoropyridin-2-yl)-2-(piperidine-1-carbonyl)morpholine is a synthetic organic compound that features a morpholine ring substituted with a piperidine-1-carbonyl group and a pyridine ring substituted with bromine and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-3-fluoropyridin-2-yl)-2-(piperidine-1-carbonyl)morpholine typically involves multi-step organic reactions. One possible synthetic route could involve:
Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, bromination and fluorination reactions are carried out to introduce the bromine and fluorine substituents at the desired positions.
Formation of the Morpholine Ring: The morpholine ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Coupling Reactions: The pyridine and morpholine rings are then coupled together using a suitable coupling reagent under controlled conditions.
Introduction of the Piperidine-1-carbonyl Group: Finally, the piperidine-1-carbonyl group is introduced through an acylation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(5-Bromo-3-fluoropyridin-2-yl)-2-(piperidine-1-carbonyl)morpholine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, potentially altering the oxidation state of the nitrogen atoms in the rings.
Acylation and Alkylation Reactions: The piperidine-1-carbonyl group can participate in further acylation or alkylation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (for substitution), oxidizing agents (for oxidation), reducing agents (for reduction), and acylating or alkylating agents (for further functionalization).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield derivatives with different functional groups replacing the bromine or fluorine atoms.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications, such as in drug discovery and development.
Industry: Use in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(5-Bromo-3-fluoropyridin-2-yl)-2-(piperidine-1-carbonyl)morpholine would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-(5-Bromo-3-fluoropyridin-2-yl)-2-(piperidine-1-carbonyl)morpholine might include other substituted pyridine-morpholine derivatives, such as:
- 4-(3-Chloropyridin-2-yl)-2-(piperidine-1-carbonyl)morpholine
- 4-(5-Bromo-2-pyridyl)-2-(piperidine-1-carbonyl)morpholine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other similar compounds
Propiedades
Fórmula molecular |
C15H19BrFN3O2 |
|---|---|
Peso molecular |
372.23 g/mol |
Nombre IUPAC |
[4-(5-bromo-3-fluoropyridin-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C15H19BrFN3O2/c16-11-8-12(17)14(18-9-11)20-6-7-22-13(10-20)15(21)19-4-2-1-3-5-19/h8-9,13H,1-7,10H2 |
Clave InChI |
HMKFVCUTLYGONZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C(=O)C2CN(CCO2)C3=C(C=C(C=N3)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-methoxy-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]benzamide](/img/structure/B15114400.png)

![4-[4-(2,6-Difluorobenzoyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B15114409.png)
![4-[(3,4-Dichlorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine](/img/structure/B15114428.png)
![2-Cyclopropyl-4-(difluoromethyl)-6-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B15114436.png)
![3-Cyclopropyl-6-{[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B15114443.png)
![3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}-N-ethylpyrrolidine-1-carboxamide](/img/structure/B15114449.png)
![4-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]benzonitrile](/img/structure/B15114460.png)

![2-(4-fluorophenoxy)-N-[2-hydroxy-4-(methylsulfanyl)butyl]acetamide](/img/structure/B15114469.png)

